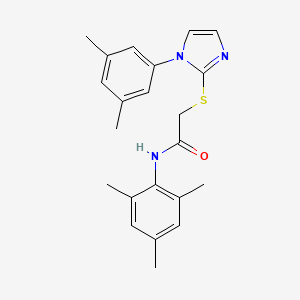
2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C22H25N3OS and its molecular weight is 379.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-((1-(3,5-dimethylphenyl)-1H-imidazol-2-yl)thio)-N-mesitylacetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity of this compound, reviewing available literature, case studies, and research findings.
- Molecular Formula : C18H22N2S
- Molecular Weight : 302.44 g/mol
- CAS Number : 851468-03-6
The compound exhibits biological activity primarily through its interaction with various biological targets. The imidazole moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, which can influence enzyme activity and receptor binding.
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, possess antimicrobial properties. A study demonstrated that similar compounds exhibit significant inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies have indicated that it can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Anti-inflammatory Effects
In animal models, this compound has been reported to reduce inflammation markers. The study indicated a decrease in TNF-alpha and IL-6 levels following treatment, suggesting its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various imidazole derivatives against clinical isolates. The results highlighted that compounds similar to this compound exhibited significant activity against multi-drug resistant strains.
- Study on Anticancer Properties : An experimental study assessed the effect of the compound on breast cancer cells. Results showed that treatment led to a significant reduction in cell viability and induced cell cycle arrest at the G2/M phase.
Propiedades
IUPAC Name |
2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-14-8-15(2)12-19(11-14)25-7-6-23-22(25)27-13-20(26)24-21-17(4)9-16(3)10-18(21)5/h6-12H,13H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXYMAHKULZJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=C(C=C(C=C3C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













